beta-Isorhodomycinone

Stereochemistry Structural Biology Anthracycline Biosynthesis

beta-Isorhodomycinone (CAS 80930-57-0) is a structurally complex anthracycline glycoside belonging to the rhodomycin group of antibiotics, with a molecular formula of C40H51NO16 and a monoisotopic mass of 801.3208 Da. The compound was first described as a microbial secondary metabolite from various Streptomyces species, notably Streptomyces violaceus A262 and Streptomyces griseoruber 4620, and is registered as the (7R-(7alpha,8beta,10beta))-isomer.

Molecular Formula C40H51NO16
Molecular Weight 801.8 g/mol
CAS No. 80930-57-0
Cat. No. B1213461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Isorhodomycinone
CAS80930-57-0
Synonymsbeta-isorhodomycinone
Molecular FormulaC40H51NO16
Molecular Weight801.8 g/mol
Structural Identifiers
SMILESCCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O
InChIInChI=1S/C40H51NO16/c1-7-40(51)14-23(29-32(39(40)50)36(49)31-30(35(29)48)33(46)27-20(43)8-9-21(44)28(27)34(31)47)55-25-12-18(41(5)6)37(16(3)53-25)57-26-13-22(45)38(17(4)54-26)56-24-11-10-19(42)15(2)52-24/h8-9,15-18,22-26,37-39,43-45,48-51H,7,10-14H2,1-6H3/t15-,16-,17-,18-,22-,23-,24-,25-,26-,37+,38+,39+,40+/m0/s1
InChIKeyCHGJHKQZZYYATJ-MGUWIHFFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

beta-Isorhodomycinone (CAS 80930-57-0) for Research Procurement: Compound Class and Core Identity


beta-Isorhodomycinone (CAS 80930-57-0) is a structurally complex anthracycline glycoside belonging to the rhodomycin group of antibiotics, with a molecular formula of C40H51NO16 and a monoisotopic mass of 801.3208 Da. The compound was first described as a microbial secondary metabolite from various Streptomyces species, notably Streptomyces violaceus A262 and Streptomyces griseoruber 4620, and is registered as the (7R-(7alpha,8beta,10beta))-isomer. It functions as a biosynthetic aglycone scaffold, serving as the direct precursor for a family of glycosylated anthracycline antibiotics including the obelmycins (A, D, E, F, G) and the rhodomycin analog SS-288B.

Stereospecific C-7 epimer for anthracycline glycosylation studies
Exclusive aglycone scaffold for obelmycin-class biosynthesis
Requires identity verification against co-occurring rhodomycinones

Why Generic Substitution with Other Rhodomycinone Scaffolds Fails for beta-Isorhodomycinone (80930-57-0)


Substituting beta-isorhodomycinone with its closest structural analogs, such as beta-rhodomycinone or alpha2-rhodomycinone, is chemically invalid because these aglycones are not interchangeable isoforms; they are discrete stereoisomers with fixed configurations at the C-7 chiral center, directly dictating the architecture of downstream glycosidic products. Critically, beta-isorhodomycinone is the exclusive aglycone substrate recognized and processed by the glycosylation machinery of specific biosynthetically engineered Streptomyces strains (e.g., SE2-2385), meaning that any attempt to use beta-rhodomycinone in the same system would yield a completely different product profile – the yellamycins or epelmycins, not the obelmycins. This stereospecificity is not a nuance but a functional gatekeeper for accessing a distinct, non-interchangeable chemical space of glycosylated anthracyclines, making unambiguous procurement of the correct isomer an absolute prerequisite for reproducible research.

Target compound
β-Isorhodomycinone (7R,8β,10β) epimer
Closest analog
β-Rhodomycinone: inverted C-7 stereochemistry yields yellamycins, not obelmycins
Engineered strain specificity
Strain SE2-2385 processes only this aglycone
Alternative aglycones
α2-Rhodomycinone or ε-rhodomycinone produce chemically distinct glycoside families

Quantitative Differentiation Evidence for beta-Isorhodomycinone (80930-57-0) Against Closest Rhodomycinone Analogs


C-7 Stereochemical Epimerization: Structural Identity Validation Against beta-Rhodomycinone

beta-Isorhodomycinone is definitively the C-7 epimer of beta-rhodomycinone, a structural relationship confirmed by selective trifluoroacetylation at the 7-OH group followed by epimerization via the corresponding ester, as established by Brockmann and Niemeyer (1967). The NCI database specifically registers the compound as the (7R-(7alpha,8beta,10beta))-isomer. This stereochemical difference is not merely descriptive; it fundamentally alters the three-dimensional presentation of the glycosylation site, directly controlling which sugar transferases can recognize and process the molecule.

C-7 epimer identity
Direct head-to-head
Discrete stereoisomer: opposite configuration at single chiral center (C-7)
Stereochemical gatekeeping for glycosylation pathway studies
Confirmed by NMR, CD, IR; procurement of wrong epimer yields incorrect product chemotype
Stereochemistry Structural Biology Anthracycline Biosynthesis

Biosynthetic Pathway Exclusivity: Strain-Specific Glycoside Product Mapping

The variant strain Streptomyces violaceus SE2-2385, derived from a beta-rhodomycin-producing parent, produces exclusively beta-isorhodomycinone glycosides (obelmycins A, D, E, F, G), whereas the sibling mutant strain SC-7 produces alpha-citromycinone glycosides (yellamycins), and strain SU2-730 produces epsilon-rhodomycinone glycosides (epelmycins). This demonstrates that beta-isorhodomycinone is not a minor metabolite but the sole aglycone processed by the SE2-2385 glycosylation system, representing a unique chemotype in a one-strain-one-aglycone production paradigm.

Biosynthetic exclusivity
Direct head-to-head
Zero cross-reactivity: strain SE2-2385 produces 0% β-rhodomycinone glycosides
Aglycone identity determines product chemotype, no functional substitute
Mutant strain mapping; obelmycin family exclusively from this precursor
Microbial Biosynthesis Anthracycline Engineering Mutasynthesis

10-O-Glycoside Acid Stability Advantage Over 7-O-Glycoside in Hydrolytic Processing

When the 7,10-O-diglycoside derivatives of beta-isorhodomycinone are subjected to mild acid hydrolysis, the 10-O-rhodosaminyl glycosidic bond demonstrably survives conditions that cleave the 7-O-glycosyl bond, enabling selective isolation of the 10-O-rhodosaminyl mono-glycoside. This regioselective stability is critical for the controlled degradation and structural analysis of obelmycin-class compounds, and it represents a physicochemical property that is inherently tied to the specific aglycone stereochemistry of beta-isorhodomycinone.

Acid lability selectivity
Cross-study comparable
Mild acid treatment yields exclusively 10-O-monoglycoside; 7-O-glycosyl bond cleaves selectively
Supports regioselective deglycosylation for structural elucidation
Qualitative selectivity; no 7-O-monoglycoside detected
Glycoside Stability Acid Hydrolysis Anthracycline Chemistry

Microbial Glycosidation Substrate Efficiency: Comparative Conversion Yield with alpha2-Rhodomycinone

In the landmark 1984 study by Yoshimoto et al., both beta-isorhodomycinone and alpha2-rhodomycinone were fed as exogenous aglycone substrates to the aclacinomycin-negative mutant KE303 of Streptomyces galilaeus MA144-M1. The resulting microbial glycosidation produced distinct families of new anthracycline antibiotics, with beta-isorhodomycinone serving as the substrate for a unique set of glycosylated products. While the paper reports the successful glycosidation of both aglycones, the specific glycoside products derived from beta-isorhodomycinone are structurally distinct from those derived from alpha2-rhodomycinone, confirming that the aglycone identity dictates the product profile even when processed by the same glycosyltransferase system.

Microbial glycosidation
Cross-study comparable
Both β-isorhodomycinone and α2-rhodomycinone accepted as substrates, but product profiles non-overlapping
Enables access to distinct glycoside library from same transferase system
Streptomyces galilaeus KE303 mutant; exact yields not reported
Microbial Glycosidation Biotransformation Anthracycline Derivatization

Spectroscopic Differentiation: UV, CD, IR, and 1H-NMR Fingerprinting Against Co-Occurring Rhodomycinones

In the comprehensive isolation and characterization study by Přikrylová et al. (1980), beta-isorhodomycinone (designated as compound II) was isolated alongside beta-rhodomycinone (I), alpha2-rhodomycinone (III), epsilon-rhodomycinone (IV), and the novel 10-deoxy-beta-rhodomycinone (V) from Streptomyces griseoruber 4620. The unambiguous identification of each compound required the combined application of UV, CD, IR, and 1H-NMR spectroscopy, underscoring that these five structurally related anthracyclinones cannot be reliably distinguished by any single spectroscopic method. This multi-spectral fingerprint is essential for identity verification in procurement and quality control.

Spectroscopic fingerprint
Supporting evidence
UV, CD, IR, 1H-NMR multi-spectral dataset required to differentiate five co-occurring rhodomycinones
Published benchmark supports incoming material identity verification
No single spectroscopic technique sufficient alone
Spectroscopic Characterization Quality Control Natural Product Chemistry

High-Value Research and Industrial Application Scenarios for beta-Isorhodomycinone (80930-57-0)


Biosynthetic Engineering of Obelmycin-Class Anthracyclines via Mutasynthesis

beta-Isorhodomycinone is the exclusive aglycone scaffold required for generating the obelmycin family (A, D, E, F, G) through the engineered Streptomyces violaceus SE2-2385 strain. Researchers aiming to produce these specific glycosides for cytotoxicity screening or structure-activity relationship (SAR) studies must use beta-isorhodomycinone as the starting aglycone; feeding any other rhodomycinone (e.g., beta-rhodomycinone or alpha2-rhodomycinone) yields an entirely different product chemotype. The established mutasynthetic protocol, wherein the aglycone is added to the growing culture of the glycosylation-competent mutant KE303, provides a reproducible pathway to new anthracycline antibiotics with DNA and RNA synthesis inhibitory activity against murine leukemic L1210 cells.

Regioselective Hydrolysis for Structural Elucidation of Complex Anthracycline Glycosides

The differential acid lability between the 7-O- and 10-O-glycosidic bonds in beta-isorhodomycinone-based di-glycosides enables a controlled, stepwise deglycosylation strategy. This property allows analytical chemists to selectively isolate the 10-O-rhodosaminyl mono-glycoside under mild acid conditions that quantitatively cleave the 7-O-glycosyl bond. This approach is essential for the complete structural characterization of novel glycosylated anthracyclines, particularly when conventional enzymatic or harsh chemical hydrolysis methods lead to complex mixtures.

Stereochemistry-Dependent Glycosyltransferase Substrate Specificity Studies

As a defined C-7 epimer of beta-rhodomycinone, beta-isorhodomycinone serves as a precise molecular probe for investigating the stereochemical requirements of anthracycline glycosyltransferases. The fact that different Streptomyces mutant strains (SE2-2385, SC-7, SU2-730) process exclusively one aglycone each provides a clean experimental system for studying enzyme-substrate recognition. Procuring the correct epimer is critical for any enzymology or structural biology study aiming to map the active-site determinants of these biosynthetic enzymes.

Quality Control Reference Standard for Rhodomycinone Mixture Deconvolution

Because beta-isorhodomycinone co-occurs with at least four other structurally similar rhodomycinones in Streptomyces fermentation extracts, authentic reference material is essential for developing and validating HPLC, LC-MS, or NMR-based analytical methods for mixture deconvolution. The published multi-spectral characterization data (UV, CD, IR, 1H-NMR) for the compound provides a benchmark that analytical laboratories can use to verify the identity and purity of their procured material, ensuring experimental reproducibility across different batches and suppliers.

Application
Selection Property
Validation Focus
Obelmycin biosynthetic engineering
Aglycone stereochemistry exclusivity
Product chemotype verification via mutasynthesis
Regioselective deglycosylation for structural studies
Differential glycosidic bond lability
Selective isolation of 10-O-monoglycoside
Glycosyltransferase substrate specificity studies
C-7 epimer identity
Enzyme-substrate recognition mapping
Analytical reference standard for mixture deconvolution
Multi-spectral reference dataset
Identity and purity confirmation against co-occurring analogs
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